molecular formula C20H18N8S B12484396 6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12484396
M. Wt: 402.5 g/mol
InChI Key: IBNUYSXGVBQCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then cyclized to form the final product. Common reagents used in these reactions include hydrazine, thiourea, and various alkylating agents .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, its anti-inflammatory activity might involve the inhibition of pro-inflammatory enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{6-[2-(3,5-DIMETHYL-1-PHENYLPYRAZOL-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE apart is its combination of multiple heterocyclic rings, which provides a unique structural framework. This framework allows for diverse chemical modifications and interactions, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H18N8S

Molecular Weight

402.5 g/mol

IUPAC Name

6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N8S/c1-13-16(14(2)27(25-13)15-6-4-3-5-7-15)8-9-18-26-28-19(23-24-20(28)29-18)17-12-21-10-11-22-17/h3-7,10-12H,8-9H2,1-2H3

InChI Key

IBNUYSXGVBQCSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)C5=NC=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.